1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Catalog No.
S13638890
CAS No.
116584-62-4
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)...

CAS Number

116584-62-4

Product Name

1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

IUPAC Name

1-(5-amino-3,3-dimethyl-2H-indol-1-yl)ethanone

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c1-8(15)14-7-12(2,3)10-6-9(13)4-5-11(10)14/h4-6H,7,13H2,1-3H3

InChI Key

OUPTXVRWGFOOOG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C2=C1C=CC(=C2)N)(C)C

1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol. It is a derivative of indole, which is a heterocyclic aromatic organic compound known for its significant biological and pharmacological activities. This compound features an amino group at the 5-position and an ethanone moiety at the 1-position of the indole structure, contributing to its unique properties and potential applications in various fields such as medicinal chemistry and materials science .

  • Oxidation: This can lead to the formation of ketones or carboxylic acids.
  • Reduction: The compound can be reduced to form alcohols or amines.
  • Substitution: It can participate in substitution reactions to form various substituted indole derivatives.

The typical synthesis involves the reaction of 5-aminoindole with acetyl chloride, often in the presence of a base like pyridine, under reflux conditions in solvents such as dichloromethane or toluene .

The synthesis of this compound typically follows these steps:

  • Starting Materials: The primary reactants include 5-aminoindole and acetyl chloride.
  • Reaction Conditions: The reaction is performed in an inert atmosphere, using solvents such as dichloromethane or toluene.
  • Base Addition: A base like pyridine is added to facilitate the reaction.
  • Refluxing: The mixture is refluxed until completion, followed by purification processes such as crystallization or chromatography to obtain the final product .

1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has several notable applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
  • Biological Research: Its properties are studied for developing new antimicrobial and anticancer agents.
  • Industrial Use: The compound can be utilized in the synthesis of dyes, pigments, and other industrial chemicals .

Several compounds share structural similarities with 1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one:

Compound NameMolecular FormulaUnique Features
1-(6-Amino-3,3-dimethylindolin-1-yl)ethanoneC12H16N2ODifferent amino substitution pattern on the indole ring
1-(2-Amino-1,3-oxazol-5-yl)ethanoneC8H8N2OContains an oxazole ring instead of an indole
1-(3-Amino-1-benzofuran-2-yl)ethanoneC11H11N2OFeatures a benzofuran structure

Uniqueness: The uniqueness of 1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone lies in its specific substitution pattern on the indole ring and the presence of both an amino group at the 5-position and an ethanone moiety at the 1-position. This specific arrangement influences its chemical reactivity and biological activity compared to other similar compounds .

Systematic and Common Names

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) name 1-(5-amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one. This nomenclature reflects its core indoline structure (a dihydroindole derivative), with substituents at positions 1 (acetyl group), 3 (two methyl groups), and 5 (amino group). Alternative designations include:

  • 1-(5-Amino-3,3-dimethylindolin-1-yl)ethanone
  • 116584-62-4 (CAS Registry Number)
  • SCHEMBL5461555 (vendor-specific identifier)

Molecular Formula and Structural Features

The molecular formula C₁₂H₁₆N₂O corresponds to a molecular weight of 204.27 g/mol. Key structural attributes include:

  • A bicyclic indoline scaffold (benzene fused to a saturated pyrrolidine-like ring)
  • Acetyl group (-COCH₃) at position 1 of the indoline system
  • 3,3-Dimethyl substitution on the saturated ring
  • 5-Amino group (-NH₂) on the benzene ring

The SMILES notation CC(=O)N1CC(C2=C1C=CC(=C2)N)(C)C encodes this connectivity, while the InChIKey OUPTXVRWGFOOOG-UHFFFAOYSA-N provides a standardized descriptor for database searches.

Table 1: Molecular Identity Summary

PropertyValue
IUPAC Name1-(5-Amino-3,3-dimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one
CAS Number116584-62-4
Molecular FormulaC₁₂H₁₆N₂O
Molecular Weight204.27 g/mol
SMILESCC(=O)N1CC(C2=C1C=CC(=C2)N)(C)C

Spectroscopic and Computational Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is not publicly available in the cited sources, its structural analogs provide insight. The indoline core typically exhibits:

  • ¹H NMR signals at δ 6.5–7.5 ppm for aromatic protons
  • Carbonyl absorption near 1680–1700 cm⁻¹ in IR spectra
  • Computed XLogP3 values (lipophilicity) of ~1.5, suggesting moderate hydrophobicity

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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